8-(Piperidin-4-yl)-3-[3-(pyrrolidin-1-yl)benzenesulfonyl]quinoline
Description
Properties
Molecular Formula |
C24H27N3O2S |
|---|---|
Molecular Weight |
421.6 g/mol |
IUPAC Name |
8-piperidin-4-yl-3-(3-pyrrolidin-1-ylphenyl)sulfonylquinoline |
InChI |
InChI=1S/C24H27N3O2S/c28-30(29,21-7-4-6-20(16-21)27-13-1-2-14-27)22-15-19-5-3-8-23(24(19)26-17-22)18-9-11-25-12-10-18/h3-8,15-18,25H,1-2,9-14H2 |
InChI Key |
TXMXAASHOFGYMC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=CC(=CC=C2)S(=O)(=O)C3=CN=C4C(=C3)C=CC=C4C5CCNCC5 |
Origin of Product |
United States |
Biological Activity
8-(Piperidin-4-yl)-3-[3-(pyrrolidin-1-yl)benzenesulfonyl]quinoline is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a quinoline core, which is known for various pharmacological properties, and is modified with piperidine and pyrrolidine moieties that may enhance its biological efficacy.
Chemical Structure and Properties
The chemical formula for 8-(Piperidin-4-yl)-3-[3-(pyrrolidin-1-yl)benzenesulfonyl]quinoline is represented as follows:
This compound consists of:
- A quinoline ring, which is a bicyclic structure known for its role in various biological activities.
- A piperidine ring, which often contributes to the binding affinity and selectivity of drugs.
- A pyrrolidine moiety, which can enhance the compound's interaction with biological targets.
Anticancer Potential
Recent studies have indicated that quinoline derivatives, including those with piperidine and pyrrolidine substitutions, exhibit significant anticancer properties. For instance, compounds similar to 8-(Piperidin-4-yl)-3-[3-(pyrrolidin-1-yl)benzenesulfonyl]quinoline have been shown to induce apoptosis in cancer cells and inhibit tumor growth in various models:
- Mechanism of Action : The anticancer activity may be attributed to the compound's ability to interact with specific proteins involved in cell signaling pathways, leading to apoptosis in cancer cells. For example, quinoline derivatives have been linked to the inhibition of NF-kB signaling pathways, which are crucial in cancer progression .
Antimicrobial Activity
The quinoline scaffold has also demonstrated antibacterial properties. Studies have indicated that related compounds can inhibit bacterial DNA gyrase, an essential enzyme for bacterial replication:
| Compound | Activity | Reference |
|---|---|---|
| 8-(Piperidin-4-yl)-3-[3-(pyrrolidin-1-yl)benzenesulfonyl]quinoline | Antibacterial | |
| 6-Fluoroquinolones | High potency against Gram-negative bacteria |
This suggests that the compound could be explored further for its potential as an antimicrobial agent.
Neuroprotective Effects
Emerging research highlights the neuroprotective effects of piperidine-containing compounds. For example, derivatives have shown promise in treating neurodegenerative diseases by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with Alzheimer's disease:
- Mechanism : The presence of piperidine enhances the ability of these compounds to cross the blood-brain barrier and exert their effects on cholinergic systems .
Case Studies and Research Findings
- Case Study on Anticancer Activity :
- Antimicrobial Testing :
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of 3-(arylsulfonyl)-8-(piperidin/pyrrolidin/piperazinyl)quinolines. Key structural analogs and their comparative attributes are outlined below:
Structural Variations and Receptor Affinity
Key Observations:
- Piperidine vs. Piperazine Substitution : Replacing piperidine with piperazine (e.g., compound II in ) significantly enhances binding affinity for D2 and 5-HT1A receptors due to increased nitrogen content and conformational flexibility.
- Sulfonyl Group Positioning : Shifting the arylsulfonyl group from nitrogen to carbon (C/N flip strategy) retains 5-HT6 affinity while improving metabolic stability .
- Substituent Effects : Halogens (e.g., 4-Cl) at the sulfonyl aryl group enhance receptor interactions, whereas alkyl groups (e.g., 3'-CH3) maintain moderate activity .
Physicochemical Properties
- Crystal Packing : Piperidine/piperazine rings adopt chair conformations, with intermolecular C–H⋯π interactions dominating crystal structures. Dispersion forces (65–67% Hirshfeld surface contributions) dictate packing efficiency .
- Polymorphism: 3-Phenylsulfonyl-8-piperazinyl-1yl-quinoline exhibits multiple polymorphic forms (e.g., Form III), impacting solubility and bioavailability .
Pharmacokinetic and Therapeutic Profiles
- Lead Compound 8f : Demonstrates adequate selectivity over off-target receptors (e.g., 5-HT2A, D3) and favorable oral bioavailability, making it a candidate for CNS disorders .
- Combination Therapies : Piperazine analogs are patented for use with donepezil, memantine, and other neuroactive agents, highlighting their therapeutic versatility .
Preparation Methods
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction enables the introduction of a formyl group at the C3 position of an acetanilide precursor. For example, acetylation of substituted anilines (e.g., 6- or 8-methylaniline) yields acetanilides 1(a,b) , which undergo formylation with dimethylformamide (DMF) and phosphoryl chloride (POCl₃) to generate 2-chloroquinoline-3-carbaldehydes 3(a,b) in 65–75% yield. This method is advantageous for introducing substituents at the C6 and C8 positions of the quinoline ring, which are critical for subsequent piperidine functionalization.
Friedländer Condensation
Alternatively, Friedländer condensation between o-aminobenzaldehyde derivatives and ketones bearing active α-methylene groups constructs the quinoline framework. For instance, reacting o-aminobenzaldehyde with 3-acetylpyrazolone under acidic conditions yields 1H-pyrazolo[3,4-b]quinoline derivatives. While this method is less commonly used for the target compound, it provides flexibility in introducing heterocyclic substituents.
The introduction of the 3-(pyrrolidin-1-yl)benzenesulfonyl group involves sequential sulfonylation and amination.
Sulfonyl Chloride Preparation
3-Nitrobenzenesulfonyl chloride is reduced to 3-aminobenzenesulfonyl chloride using catalytic hydrogenation. Subsequent reaction with pyrrolidine in the presence of Hünig’s base (DIPEA) yields 3-(pyrrolidin-1-yl)benzenesulfonyl chloride.
Coupling to Quinoline
The sulfonyl chloride is reacted with 8-(piperidin-4-yl)quinoline-3-amine under basic conditions (e.g., DIPEA in DMF) to form the sulfonamide bond. Alternatively, HATU-mediated coupling ensures high efficiency, as demonstrated in analogous syntheses of sulfonamide-containing quinolines. Typical yields range from 75% to quantitative.
Optimization and Comparative Analysis
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times and improves yields. For example, condensation of aldehydes with thiosemicarbazides under microwave conditions achieves >90% yield in 3–5 min, compared to 60–70% over 12 hours using conventional methods.
Solvent and Catalyst Systems
Yield Comparison Table
| Step | Conventional Yield (%) | Microwave Yield (%) | Conditions |
|---|---|---|---|
| NAS (Piperidine) | 70–80 | 97–98 | PEG-400, CTAB, 80°C, 12h vs. 150°C, 3min |
| Sulfonylation | 60–75 | 85–100 | DMF, DIPEA, 24h vs. HATU, 1h |
Structural and Mechanistic Insights
Regioselectivity in Quinoline Functionalization
The electron-withdrawing chloro group at C2 directs nucleophilic attack to the C8 position due to para- and ortho-directing effects. Computational studies confirm that CTAB stabilizes the transition state via cationic micelle formation, lowering activation energy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
